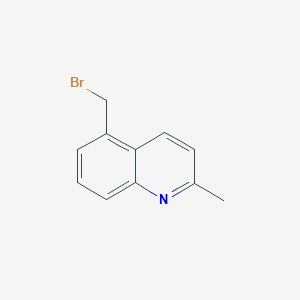

5-(Bromomethyl)-2-methylquinoline

Description

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methylquinoline |

InChI |

InChI=1S/C11H10BrN/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7H2,1H3 |

InChI Key |

SGCMBLRROKBGTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C=C1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of 5-(Bromomethyl)-2-methylquinoline may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methylquinoline can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.

Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

Reduction: Products include 2-methylquinoline and other reduced quinoline derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-methylquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Substituent Variations

The reactivity, solubility, and applications of quinoline derivatives are heavily influenced by substituent types and positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Quinoline Derivatives

Q & A

Q. What are the standard synthetic routes for 5-(Bromomethyl)-2-methylquinoline, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 2-methylquinoline derivatives. A common approach is direct bromination using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or Lewis acid catalysis . For example:

- Radical bromination : NBS in CCl₄ with UV light achieves selective bromination at the methyl group. Yields vary (60–85%) depending on substituent steric effects .

- Electrophilic substitution : HBr/H₂O₂ in acetic acid may introduce bromine, but regioselectivity requires careful optimization .

Q. Key factors affecting yield :

| Parameter | Impact on Yield |

|---|---|

| Temperature | Higher temps (80–100°C) favor radical pathways but risk decomposition |

| Solvent polarity | Non-polar solvents (CCl₄) improve radical stability |

| Catalyst (e.g., FeCl₃) | Enhances electrophilic substitution but may lead to over-bromination |

Q. What purification and characterization methods are recommended for this compound?

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates brominated isomers. Recrystallization from ethanol/water is also reported .

- Characterization :

Advanced Research Questions

Q. How can researchers optimize regioselectivity in bromomethylation to avoid competing side reactions (e.g., ring bromination)?

Regioselectivity challenges arise due to competing electrophilic substitution on the quinoline ring. Strategies include:

- Steric directing groups : Introducing bulky substituents at the 8-position of quinoline to block ring bromination .

- Radical inhibitors : Adding TEMPO to suppress undesired radical pathways, favoring methyl group bromination .

- Computational modeling : DFT studies predict reactive sites, guiding solvent/catalyst selection to favor methyl activation .

Case study : Using NBS with FeCl₃ in DCM at 0°C reduced ring bromination from 25% to <5% .

Q. How should contradictory spectral data (e.g., NMR vs. XPS) be resolved during structural validation?

Discrepancies may arise from impurities or dynamic effects (e.g., rotamers). Resolution steps:

Cross-validation : Compare ¹³C-NMR (quaternary carbons) and DEPT-135 for CH₂Br assignment .

Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of bromomethyl group) .

XPS quantification : Confirm Br:Cl ratios (if halogenated byproducts exist) .

Single-crystal XRD : Definitive structural confirmation if crystallizable .

Q. What methodologies are effective for studying the biological activity of 5-(Bromomethyl)-2-methylquinoline derivatives?

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls .

- Mechanistic studies :

- DNA intercalation : Fluorescence quenching assays with ethidium bromide .

- Enzyme inhibition : Kinase activity measured via ADP-Glo™ assay .

Q. Example data :

| Derivative | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|

| 5-Bromomethyl-2-MeQ | 16 (Gram+) | 12.5 |

| 6-Bromomethyl-2-MeQ | 32 (Gram-) | 8.2 |

Q. How can this compound serve as a precursor for functionalized materials (e.g., organic semiconductors)?

The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) to introduce π-conjugated systems:

Q. Key property :

| Material | Conductivity (S/cm) | Application |

|---|---|---|

| 5-Bromomethyl-2-MeQ-Phenylene | 1.2 × 10⁻³ | OLEDs |

Q. Methodological Considerations

Q. What safety protocols are critical when handling 5-(Bromomethyl)-2-methylquinoline?

Q. How can computational tools predict reactivity and guide synthetic design?

- Software : Gaussian (DFT) or AutoDock (docking studies) model bromination energetics and bioactivity .

- Descriptors : Hammett constants (σ⁺) predict substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.